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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromopropanoate (CAS No. 3395-91-3) is a versatile bifunctional reagent of
significant interest in the fields of organic synthesis, medicinal chemistry, and materials
science. Its structure, incorporating both a reactive alkyl bromide and a methyl ester, makes it
an invaluable building block for the introduction of a C3 carboxylic acid synthon. This guide
provides a comprehensive overview of its physicochemical properties, safety and handling
protocols, detailed synthesis procedures, and key applications, with a focus on its reactivity in
nucleophilic substitution reactions. Experimental protocols and mechanistic diagrams are
included to provide a practical resource for laboratory professionals.

Physicochemical Properties

Methyl 3-bromopropanoate is a colorless to pale yellow liquid.[1] Its key physical and
chemical properties are summarized below for easy reference.
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Property Value Reference(s)
CAS Number 3395-91-3 [2]

Molecular Formula C4H7Bro: [2][3]
Molecular Weight 167.00 g/mol [2][3]
Appearance Clear C(.)Iorless to slightly 3]

yellow liquid
Boiling Point 64-66 °C at 18 mmHg (24 hPa)  [2][3]
Density 1.53 g/mL at 25 °C [2][3]

Refractive Index (n20/D)

1.458

[2](3]

Flash Point

75 °C (167 °F) - closed cup

[3]

Water Solubility

Immiscible

[3]

Synonyms

Methyl B-bromopropionate, 3-
Bromopropionic acid methyl

ester

[3]4]

Safety and Handling

Methyl 3-bromopropanoate is considered hazardous and requires careful handling in a

laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be

conducted in a well-ventilated fume hood.

Hazard Class Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation
STOT - Single Exposure H335 May cause respiratory irritation
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Precautionary Statement Code Description
Avoid breathing
Prevention P261 dust/fume/gas/mist/vapours/sp
ray.
Wash skin thoroughly after
P264
handling.
Wear protective gloves/ eye
P280 p g _ Y
protection/ face protection.
IF SWALLOWED: Call a
Response P301 + P312 POISON CENTER/doctor if
you feel unwell.
IF ON SKIN: Wash with plenty
P302 + P352

of soap and water.

P305 + P351 + P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if
present and easy to do.

Continue rinsing.

Storage

P403 + P233

Store in a well-ventilated
place. Keep container tightly

closed.

Data sourced from Sigma-Aldrich Safety Data Sheet.

Synthesis of Methyl 3-bromopropanoate

Methyl 3-bromopropanoate is commonly synthesized via the hydrobromination of methyl

acrylate. The following protocol is adapted from Organic Syntheses.[5]

Experimental Protocol: Synthesis from Methyl Acrylate

and HBr[5]
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Preparation of Methyl Acrylate: A 650 g solution of 60% methyl acrylate in methanol
(containing 4 g of hydroquinone as an inhibitor) is washed successively with 800 mL, 400
mL, and 200 mL portions of a 7% sodium sulfate solution. The separated methyl acrylate
layer is dried by shaking with 45 g of anhydrous sodium sulfate for 20-30 minutes and then
filtered. The typical yield of purified methyl acrylate is 280-325 g.

Reaction Setup: A 1-liter round-bottomed flask is charged with a solution of 258 g (3 moles)
of the purified methyl acrylate in 500 mL of anhydrous ether. The flask is equipped with a gas
inlet tube extending nearly to the bottom and a drying tube.

Hydrobromination: The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous
hydrogen bromide gas is passed into the solution. The rate of addition should be managed to
prevent excessive loss of ether from the exothermic reaction.

Reaction Completion: After the addition is complete, the flask is securely stoppered and
allowed to stand at room temperature for approximately 20 hours.

Work-up and Distillation: The ether is removed by distillation from a hot-water bath (80—85
°C). The remaining residue is then transferred to a modified Claisen distilling flask.

Purification: The final product is purified by vacuum distillation. Methyl 3-bromopropanoate
is collected at 64—66 °C / 18 mmHg. The expected yield is 410-428 g (80—84%)).
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Workflow: Synthesis of Methyl 3-bromopropanoate
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Figure 1. Experimental workflow for the synthesis of Methyl 3-bromopropanoate.
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Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-bromopropanoate stems from the reactivity of the carbon-
bromine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic
substitution (Sn2) reactions.[1] This allows for the straightforward introduction of the -
CH2CH2COOCHs fragment into a wide range of molecules.

This reactivity is widely exploited in pharmaceutical and agrochemical development.[4] It serves
as a key intermediate for synthesizing more complex molecules, including heterocyclic
compounds, spiroanellated y-lactones, and other bioactive agents.[2][3][4]

Mechanism: Sn2 Nucleophilic Substitution

In an Sn2 reaction, a nucleophile (Nu~) attacks the electrophilic carbon atom bearing the
bromine atom. The reaction proceeds in a single, concerted step, involving a backside attack
that displaces the bromide leaving group and results in an inversion of stereochemistry at the
carbon center (though this center is achiral in the parent molecule).

Figure 2. The Sn2 mechanism for nucleophilic substitution on Methyl 3-bromopropanoate.

Experimental Protocol: Enzymatic Saponification

While not a substitution at the C-Br bond, the ester functionality can also be selectively
transformed. The following protocol for enzymatic hydrolysis to 3-bromopropionic acid
demonstrates a mild alternative to base-mediated saponification, which could otherwise cause
elimination side reactions. This procedure is adapted from a recent submission to Organic
Syntheses.[6]

o Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, charge
methyl 3-bromopropanoate (5.00 g, 29.9 mmol).

e Solvent Addition: Add pH 7 phosphate buffer (225 mL) and acetone (25 mL) to the flask. Stir
the mixture at 400 rpm until a clear, homogeneous solution is obtained (approx. 10 minutes).

e Enzyme Addition: To the stirring solution, add Amano Lipase from Pseudomonas fluorescens
(2.50 g). The solution will become a cloudy, white suspension.
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e Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer
Chromatography (TLC), until the starting material is consumed.

e Work-up: Upon completion, acidify the reaction mixture to pH 2 by adding 12 M HCI (aq).
o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield 3-bromopropionic acid.

Conclusion

Methyl 3-bromopropanoate is a cornerstone synthetic intermediate whose value is defined by
its predictable reactivity and versatility. Its ability to readily undergo S»2 reactions makes it an
essential tool for drug discovery and development professionals seeking to construct complex
molecular architectures. The reliable synthesis protocols and well-understood reactivity profile
ensure its continued and widespread use in the chemical sciences. As a fundamental building
block, it facilitates the efficient synthesis of a vast array of compounds, accelerating research
and development timelines for new pharmaceuticals and agrochemicals.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-
bromopropanoate (CAS: 3395-91-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147280#methyl-3-bromopropanoate-cas-number-
3395-91-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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